1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one
Overview
Description
1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one is an organic compound with the molecular formula C₁₇H₁₆Br₂O₃ and a molecular weight of 428.12 g/mol . This compound is characterized by the presence of two bromine atoms and two hydroxyl groups attached to a phenyl ring, making it a brominated phenolic ketone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one typically involves the bromination of a phenolic precursor followed by a condensation reaction. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under suitable conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Secondary alcohols.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one involves its interaction with various molecular targets. The hydroxyl and bromine groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their functions. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Bis(2-chloro-5-hydroxyphenyl)pentan-3-one
- 1,5-Bis(2-fluoro-5-hydroxyphenyl)pentan-3-one
- 1,5-Bis(2-iodo-5-hydroxyphenyl)pentan-3-one
Uniqueness
1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms can influence the compound’s reactivity, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
1,5-bis(2-bromo-5-hydroxyphenyl)pentan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2O3/c18-16-7-5-14(21)9-11(16)1-3-13(20)4-2-12-10-15(22)6-8-17(12)19/h5-10,21-22H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHHPYGGBUSAIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCC(=O)CCC2=C(C=CC(=C2)O)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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